N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide
Description
N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of dichloroethenyl and trifluoroacetamide groups, which contribute to its reactivity and functionality.
Properties
CAS No. |
62662-69-5 |
|---|---|
Molecular Formula |
C4H2Cl2F3NO |
Molecular Weight |
207.96 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C4H2Cl2F3NO/c5-2(6)1-10-3(11)4(7,8)9/h1H,(H,10,11) |
InChI Key |
LSNLSYUWOSLHNL-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2-dichloroethenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: A related compound with similar structural features.
Dichlorvos: An organophosphate with a dichloroethenyl group, used as an insecticide.
Cypermethrin: A synthetic pyrethroid with a dichloroethenyl group, used as an insecticide.
Uniqueness
N-(2,2-Dichloroethenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both dichloroethenyl and trifluoroacetamide groups, which confer distinct reactivity and functionality. This combination of groups makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
